molecular formula C14H10ClN3O B2375210 5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole CAS No. 430459-69-1

5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B2375210
CAS No.: 430459-69-1
M. Wt: 271.7
InChI Key: DJTPZUYTPVBPKW-UHFFFAOYSA-N
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Description

The compound is an organic molecule that likely contains a chloro-methylphenyl group, a pyridinyl group, and an oxadiazole group . These types of compounds are often used in organic synthesis and can have various applications depending on their specific structures .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as Suzuki–Miyaura coupling . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as 2-Chloro-5-methylphenyl isocyanate, are often liquids at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more specific information, it’s difficult to provide an accurate analysis .

Safety and Hazards

Similar compounds, such as 2-Chloro-4 6-Dimethylphenyl Isocyanate, are often toxic and can cause severe injury if inhaled, ingested, or in contact with skin . They may also be combustible and react with water .

Future Directions

The future directions for this compound would depend on its specific applications. Compounds with similar groups are often used in organic synthesis and can have a variety of applications .

Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-5-6-10(11(15)8-9)14-17-13(18-19-14)12-4-2-3-7-16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTPZUYTPVBPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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